SM-102 - 2089251-47-6

SM-102

Catalog Number: EVT-3162784
CAS Number: 2089251-47-6
Molecular Formula: C44H87NO5
Molecular Weight: 710.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SM-102 is an amino cationic lipid [, , , , , , , , , , , , , , , , , , ] tailored for the formation of lipid nanoparticles (LNPs) [, , , , , , , , , , , , , , , , , , ]. It plays a crucial role as a key ingredient in LNP formulations designed for delivering nucleic acid therapeutics, including mRNA and siRNA [, , , , , , , , , , , , , , , , , , ]. Its presence in these formulations is pivotal for encapsulating and protecting the genetic material and facilitating its efficient delivery into cells.

Future Directions
  • Enhancing Tissue Specificity: Developing SM-102-based LNPs with improved targeting abilities to specific tissues or cell types is crucial for minimizing off-target effects and enhancing therapeutic efficacy [, ].
  • Optimizing LNP Properties: Further research is needed to optimize LNP characteristics like size, charge, and stability, particularly for applications like aerosolized pulmonary delivery, where factors like shear forces during aerosolization can impact LNP integrity [].
  • Understanding Long-Term Effects: Investigating the long-term safety and biocompatibility of SM-102-based LNPs, particularly with repeated administrations, is crucial for their translation into clinical practice [, ].
  • Exploring Novel Applications: The versatility of SM-102-based LNPs warrants exploration for delivering other therapeutic molecules, including small molecules, peptides, or even DNA [].
  • Combinatorial Approaches: Combining SM-102 with other lipids or polymers to create hybrid nanoparticles could potentially improve delivery efficiency, biocompatibility, and target specificity [].
Classification and Source

SM-102 is classified as an ionizable cationic lipid. It was first described in a patent application by Moderna in 2017, where its synthesis was detailed as part of a broader effort to develop lipid nanoparticles for mRNA delivery systems . The compound is synthesized from various precursors, including secondary amines and lipid bromo esters, which contribute to its unique properties as a delivery vehicle.

Synthesis Analysis

The synthesis of SM-102 involves several key steps, primarily focusing on alkylation reactions. The final step combines a secondary amine with a lipid bromo ester, resulting in the formation of SM-102. The general reaction can be represented as follows:

HO CH2 2NH CH2 7CO2CH C8H17)2+Br CH2 5CO2C11H23SM 102\text{HO CH}_2\text{ }_2\text{NH CH}_2\text{ }_7\text{CO}_2\text{CH C}_8\text{H}_{17})_2+\text{Br CH}_2\text{ }_5\text{CO}_2\text{C}_{11}\text{H}_{23}\rightarrow \text{SM 102}

This method allows for the precise control of the lipid's structural characteristics, which are critical for its function in forming stable lipid nanoparticles .

Molecular Structure Analysis

The molecular structure of SM-102 is complex and features multiple functional groups that contribute to its properties as an ionizable lipid. Its chemical formula can be represented as:

C27H49N3O4\text{C}_{27}\text{H}_{49}\text{N}_{3}\text{O}_{4}

The structure includes hydrocarbon chains that enhance its lipophilicity and facilitate membrane fusion during cellular uptake. The ionizable nature of SM-102 allows it to carry a positive charge at lower pH levels, which is advantageous for binding to negatively charged mRNA molecules .

Chemical Reactions Analysis

SM-102 participates in several chemical reactions that are essential for its role in mRNA delivery. Key reactions include:

  1. Alkylation: This reaction forms the core structure of SM-102 by combining amines with bromo esters.
  2. Formation of Lipid Nanoparticles: When mixed with other lipids and mRNA, SM-102 undergoes self-assembly to form lipid nanoparticles through hydrophobic interactions and electrostatic attractions.
  3. Endocytosis Mechanism: Once inside the body, SM-102-lipid nanoparticles are taken up by cells via receptor-mediated endocytosis, where they release their mRNA payload into the cytoplasm .
Mechanism of Action

The mechanism of action of SM-102 involves several steps:

  1. Formation of Lipid Nanoparticles: SM-102 combines with other lipids to create nanoparticles that encapsulate mRNA.
  2. Cellular Uptake: These nanoparticles enter target cells through endocytosis, triggered by interactions between the cationic lipids and negatively charged cell membranes.
  3. mRNA Release: Once inside the cell, the acidic environment leads to protonation of the amine groups in SM-102, facilitating the release of mRNA into the cytoplasm where it can be translated into proteins .
Physical and Chemical Properties Analysis

SM-102 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 469 g/mol.
  • Solubility: Soluble in organic solvents such as chloroform and ethanol but less soluble in water.
  • pKa: The pKa value indicates its ionizable nature; this property is crucial for its function as a delivery vehicle.
  • Stability: Formulations containing SM-102 demonstrate high stability over time when stored under appropriate conditions .
Applications

SM-102 has significant applications in biotechnology and medicine:

  1. Vaccine Development: As a critical component of lipid nanoparticles used in mRNA vaccines like those developed by Moderna for COVID-19.
  2. Gene Delivery Systems: Utilized in various research applications for delivering genetic material into cells for therapeutic purposes.
  3. Bioluminescence Imaging: Employed in non-invasive imaging techniques using luciferase-encoding mRNA encapsulated within lipid nanoparticles .
  4. Research Tool: Used extensively in studies investigating ionizable lipids and their effects on cellular processes .
Synthesis and Molecular Design of SM-102

Combinatorial Chemistry Approaches for Ionizable Lipid Development

Combinatorial chemistry has revolutionized ionizable lipid discovery by enabling rapid synthesis and screening of diverse molecular libraries. This approach systematically combines amine headgroups, hydrophobic tails, and linking moieties in single-pot reactions to generate structurally varied candidates. Moderna’s 2017 patent first detailed SM-102 synthesis using an alkylation reaction where a secondary amine reacts with a lipid bromo ester [1] [3]. The process leverages multicomponent reactions (MCRs), such as the Ugi reaction, which facilitates high-yield (70–90%) coupling of amines, isocyanides, and aldehydes at room temperature. This method significantly accelerates lipid optimization compared to traditional stepwise synthesis [2] [4] [10]. For example, phenylphosphinic acid catalysis boosts reaction efficiency from 10% to 70%, enabling rapid library generation for mRNA delivery screening [2].

Table 1: Combinatorial Reaction Types for Ionizable Lipid Synthesis

Reaction TypeComponentsYield RangeKey Advantages
Ugi 3-ComponentAmine, Isocyanide, Aldehyde75–90%High chemical diversity, room-temperature synthesis
Michael AdditionAmine, Acrylate, Thiol>80%Biodegradable ester bonds, mild conditions
Epoxide Ring-OpeningEpoxide, Amine, Carboxylic Acid60–85%Tunable hydrophobicity, pH-responsive headgroups

These platforms identify critical structure-activity relationships (SARs), such as how branched hydrophobic tails in SM-102 enhance endosomal escape compared to linear analogues [2] [9]. The tertiary amine headgroup protonates in acidic endosomes (pH ~5), promoting a bilayer-to-hexagonal phase transition that facilitates mRNA release into the cytosol [3] [9].

Biodegradable Lipid Tail Engineering and Asymmetric Structural Optimization

SM-102’s design incorporates biodegradable ester linkages and asymmetric tails to balance efficacy, metabolic clearance, and organ targeting. Its structure features a heptadecanyl chain linked via an ester bond to an octanoate tail bearing a tertiary amine—enabling hydrolysis by esterases into inert metabolites eliminated via biliary and renal pathways [3] [7]. This contrasts with non-biodegradable cationic lipids, which accumulate in the liver and cause toxicity [2] [9].

Asymmetry is engineered through:

  • Tail Length Disparity: A C17 hydrocarbon chain paired with a C8 alkyl chain enhances membrane fluidity and endosomal disruption [2] [9].
  • Branching: The 1-octylnonyl group (C17) reduces crystallization, improving nanoparticle stability and mRNA encapsulation efficiency [3] [6].
  • Ester Placement: Hydrolyzable bonds adjacent to hydrophilic heads accelerate degradation, minimizing off-target accumulation [3] [9].

Studies show asymmetric lipids like SM-102 outperform symmetric counterparts by 10-fold in endosomal escape due to their conical shape, which promotes hexagonal phase formation in endosomal membranes [2] [9].

High-Throughput Synthesis Platforms for Scalable Production

Scalable SM-102 manufacturing relies on integrated microfluidic systems and catalytic optimization. Automated platforms synthesize 96 lipid variants in <6 hours using glass microfluidic chips, enabling precise control over:

  • Mixing Kinetics: Turbulent flow ensures homogeneous nanoparticle size (75–95 nm) and low polydispersity (PDI <0.2) [6] [9].
  • pH Adjustment: Ionizable lipid assembly at pH 4.0–4.5 ensures optimal mRNA encapsulation [6] [9].
  • Reagent Ratios: High-throughput screening identifies optimal molar compositions (e.g., 50% ionizable lipid, 38.5% cholesterol) [6].

Table 2: SM-102 Biodegradation Pathways and Metabolites

EnzymeCleavage SitePrimary MetabolitesElimination Route
EsterasesC9 ester bondHeptadecan-9-ol, 8-[(2-hydroxyethyl)(6-carboxyhexyl)amino]octanoic acidBiliary
Hepatic Cytochrome P450Alkyl chainsHydroxylated fragmentsRenal

Catalysts like phenylphosphinic acid enhance yield during the alkylation step, reducing impurities that impede mRNA delivery efficiency [2] [6]. Moderna’s patent employs this for gram-scale synthesis, critical for clinical-grade production [1] [3].

Enzymatic Catalysis in SM-102 Esterification and Amination

Enzymes play dual roles in SM-102’s synthesis and metabolism:

  • Synthetic Catalysis: Lipases (e.g., Candida antarctica Lipase B) facilitate esterification between the heptadecanol backbone and bromoester precursor under mild conditions, avoiding racemization and reducing byproducts [3] [9].
  • Metabolic Degradation: Esterases hydrolyze SM-102’s ester bonds post-delivery, generating alcohols and carboxylic acids that undergo β-oxidation or conjugation for safe excretion [3] [7].

In vivo studies confirm SM-102’s rapid clearance (t1/2 <4 hours) in murine models, with no detectable lipid accumulation in hepatocytes after 24 hours [7] [9]. This biodegradability is engineered via hydrolyzable linkers, which differentiate SM-102 from persistent cationic lipids like DOTMA [9].

Table 3: Key Ionizable Lipids in Clinical Use

Ionizable LipidStructure TypeDegradable BondsApplication
SM-102Asymmetric, branched2 estersModerna COVID-19 Vaccine
ALC-0315Asymmetric, linear2 estersPfizer/BioNTech COVID-19 Vaccine
DLin-MC3-DMASymmetric, polyunsaturatedNonesiRNA Therapeutic (Patisiran)

Alphabetical Index of Compounds

  • ALC-0315: Asymmetric ionizable lipid with linear C18 tails
  • DLin-MC3-DMA: Symmetric lipid with linoleic acid chains
  • DOTAP: Cationic lipid with quaternary ammonium headgroup
  • MC3: Ionizable lipid for siRNA delivery (Patisiran)
  • SM-102: Branched asymmetric lipid with ester biodegradation

Properties

CAS Number

2089251-47-6

Product Name

SM-102

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

BGNVBNJYBVCBJH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.